molecular formula C17H20N2O2S B6902061 N-[1-(1-benzothiophen-2-yl)ethyl]-2-(2-oxopiperidin-1-yl)acetamide

N-[1-(1-benzothiophen-2-yl)ethyl]-2-(2-oxopiperidin-1-yl)acetamide

Cat. No.: B6902061
M. Wt: 316.4 g/mol
InChI Key: BKYGJULWWHMZPJ-UHFFFAOYSA-N
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Description

N-[1-(1-benzothiophen-2-yl)ethyl]-2-(2-oxopiperidin-1-yl)acetamide is a synthetic organic compound that features a benzothiophene moiety linked to an acetamide group via a piperidinyl ring

Properties

IUPAC Name

N-[1-(1-benzothiophen-2-yl)ethyl]-2-(2-oxopiperidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S/c1-12(15-10-13-6-2-3-7-14(13)22-15)18-16(20)11-19-9-5-4-8-17(19)21/h2-3,6-7,10,12H,4-5,8-9,11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKYGJULWWHMZPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=CC=CC=C2S1)NC(=O)CN3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-benzothiophen-2-yl)ethyl]-2-(2-oxopiperidin-1-yl)acetamide typically involves multiple steps:

  • Formation of the Benzothiophene Intermediate: : The initial step often involves the synthesis of the benzothiophene core. This can be achieved through cyclization reactions involving thiophenes and suitable electrophiles under acidic or basic conditions.

  • Alkylation: : The benzothiophene intermediate is then alkylated using ethylating agents such as ethyl bromide or ethyl iodide in the presence of a base like potassium carbonate.

  • Formation of the Piperidinyl Acetamide: : The piperidinyl acetamide moiety is synthesized separately, typically starting from piperidine. The piperidine is acylated using acetic anhydride or acetyl chloride to form the acetamide derivative.

  • Coupling Reaction: : The final step involves coupling the benzothiophene intermediate with the piperidinyl acetamide. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the benzothiophene moiety. Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : Reduction reactions can target the carbonyl group in the piperidinyl acetamide moiety. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the acetamide group. Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides, bases like sodium hydroxide (NaOH)

Major Products

    Oxidation: Oxidized derivatives of the benzothiophene ring

    Reduction: Reduced forms of the piperidinyl acetamide

    Substitution: Substituted acetamide derivatives

Scientific Research Applications

N-[1-(1-benzothiophen-2-yl)ethyl]-2-(2-oxopiperidin-1-yl)acetamide has several applications in scientific research:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

  • Biology: : Investigated for its potential as a bioactive compound. Studies focus on its interactions with enzymes and receptors, which could lead to the development of new drugs.

  • Medicine: : Explored for its therapeutic potential, particularly in the treatment of neurological disorders and cancer. Its ability to cross the blood-brain barrier makes it a candidate for central nervous system (CNS) drugs.

  • Industry: : Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[1-(1-benzothiophen-2-yl)ethyl]-2-(2-oxopiperidin-1-yl)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and ion channels in the CNS.

    Pathways Involved: Modulation of neurotransmitter release, inhibition of enzyme activity, and interaction with receptor sites.

These interactions can lead to various biological effects, such as neuroprotection, anti-inflammatory responses, and anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(1-benzothiophen-2-yl)ethyl]-2-(2-oxopiperidin-1-yl)acetamide: shares structural similarities with other benzothiophene derivatives and piperidinyl acetamides.

    1-benzothiophene-2-carboxamide: Another benzothiophene derivative with potential biological activity.

    2-(2-oxopiperidin-1-yl)acetamide: A simpler analog that lacks the benzothiophene moiety.

Uniqueness

    Structural Features: The combination of the benzothiophene and piperidinyl acetamide moieties provides unique chemical and biological properties.

    Biological Activity: Exhibits a broader range of biological activities compared to simpler analogs, making it a versatile compound for research and development.

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